molecular formula C8H7Cl4N B7910862 3-(Trichlorovinyl)anilinium chloride

3-(Trichlorovinyl)anilinium chloride

Cat. No.: B7910862
M. Wt: 259.0 g/mol
InChI Key: RXKNTFGQXQGYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trichlorovinyl)anilinium chloride (CAS ID: 367-21-1859) is a quaternary ammonium salt derived from aniline, where the aromatic ring is substituted with a trichlorovinyl (-CH=CHCl₃) group at the 3-position. This compound is classified as a pharmaceutical impurity, often associated with drug synthesis intermediates or degradation products . Its structure combines the aromatic amine functionality of anilinium chloride with the electron-withdrawing trichlorovinyl substituent, which significantly influences its physicochemical properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

[3-(1,2,2-trichloroethenyl)phenyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3N.ClH/c9-7(8(10)11)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKNTFGQXQGYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[NH3+])C(=C(Cl)Cl)Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81972-27-2
Record name Benzenamine, 3-(1,2,2-trichloroethenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81972-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trichlorovinyl)anilinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081972272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(trichlorovinyl)anilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

3-(Trichlorovinyl)anilinium chloride can be synthesized through the reaction of trichloroaniline with vinyl bromide. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The synthesis can be carried out in a laboratory setting with controlled conditions to optimize yield and purity .

In industrial production, the synthesis of this compound may involve larger-scale reactions with more robust equipment to handle the reagents and conditions required. The process may also include steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

3-(Trichlorovinyl)anilinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other compounds by adding hydrogen or removing oxygen.

    Substitution: This compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different chlorinated derivatives, while substitution reactions can yield various substituted aniline compounds .

Mechanism of Action

The mechanism of action of 3-(Trichlorovinyl)anilinium chloride involves its interaction with specific molecular targets and pathways. The compound can exert its effects through various mechanisms, including:

Comparison with Similar Compounds

Table 1: Substituent Characteristics and Molecular Properties

Compound Substituent Molecular Weight (g/mol) Key Substituent Effects
This compound -CH=CHCl₃ (3-position) ~273.5 (estimated) Strong electron-withdrawing; steric bulk due to Cl atoms
Anilinium chloride -H (parent compound) 129.59 Baseline aromatic amine; no substituent effects
3-Nitroanilinium chloride -NO₂ (3-position) 174.57 Strong electron-withdrawing; planar nitro group
3-Cyanoanilinium chloride -CN (3-position) 138.59 Electron-withdrawing; linear nitrile group
4-Chloroanilinium chloride -Cl (4-position) 163.03 Moderately electron-withdrawing; meta/para halogen effects

Key Observations :

  • Unlike para-substituted derivatives (e.g., 4-chloroanilinium chloride), the 3-position substitution in this compound disrupts molecular symmetry, influencing crystal packing and hydrogen-bonding networks .

Hydrogen Bonding and Crystallography

Table 2: Hydrogen-Bonding Patterns in Anilinium Salts

Compound Hydrogen Bond Type Crystal Network Dimensionality Key References
This compound Likely N–H⋯Cl Not reported; inferred 2D/3D
3-Nitroanilinium chloride N–H⋯O (nitro) and N–H⋯Cl Triclinic polymorph; 2D layers
3-Cyanoanilinium chloride N–H⋯Cl 2D network parallel to (001)
Anilinium chloride N–H⋯Cl Monoclinic/triclinic systems

Key Observations :

  • In 3-cyanoanilinium chloride, the nitrile group remains coplanar with the aromatic ring, enabling efficient N–H⋯Cl interactions that stabilize a 2D layered structure .
  • The nitro group in 3-nitroanilinium chloride participates in dual hydrogen bonding (N–H⋯O and N–H⋯Cl), leading to a triclinic crystal system distinct from the parent anilinium chloride .

Chemical Reactivity and Acidity

Table 3: Acidity and Reactivity Trends

Compound pKa (Estimated) Reactivity with Nucleophiles
This compound ~2.5–3.0 High electrophilicity due to Cl substituents
Anilinium chloride 4.6 Moderate; reacts with bases to form aniline
3-Nitroanilinium chloride ~1.0 High acidity; rapid deprotonation
3-Cyanoanilinium chloride ~2.0 Intermediate reactivity

Key Observations :

  • Electron-withdrawing substituents (e.g., -NO₂, -CN, -CH=CHCl₃) lower the pKa of the anilinium ion by stabilizing the conjugate base. The trichlorovinyl group likely confers acidity comparable to 3-cyano derivatives .
  • In reactions with nucleophiles (e.g., hydroxide), this compound is expected to undergo slower deprotonation than nitro-substituted analogs due to steric hindrance but faster than unsubstituted anilinium chloride .

Toxicity and Hazard Profiles

Key Observations :

  • 3-Nitroanilinium chloride poses higher carcinogenic risks, attributed to nitro group metabolism into reactive intermediates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(trichlorovinyl)anilinium chloride, and what are critical reaction parameters?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a multi-step synthesis involving halogenation of aniline derivatives followed by trichlorovinyl group introduction under controlled pH (4–6) and temperature (60–80°C) is typical. Intermediate purification via recrystallization in ethanol/water mixtures is critical to avoid side products .
  • Key Parameters : Reaction time (12–24 hrs), stoichiometric excess of trichlorovinylating agents (1.5–2.0 eq), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Confirm NH₃⁺ and C-Cl bond vibrations (e.g., NH stretching at 3200–2800 cm⁻¹, C-Cl at 750–650 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and trichlorovinyl group signals (δ 4.5–5.5 ppm for vinyl protons) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks using programs like WinGX or ORTEP-3 .
  • Elemental Analysis : Verify purity (>99%) via silver nitrate titration (argentometry) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazards : Acute oral toxicity (rat LD₅₀ = 840 mg/kg), skin irritation, and aquatic toxicity .
  • Precautions : Use PPE (gloves, goggles), work in fume hoods, and store at 2–30°C in airtight containers. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can discrepancies in purity assessments between argentometry and HPLC/NMR be resolved?

  • Analysis : Argentometry may overestimate purity due to interference from chloride counterions. Cross-validate with:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify organic impurities.
  • ¹H NMR Integration : Compare proton ratios of the target compound to known impurities .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

  • Methods :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess electrophilic sites (e.g., trichlorovinyl group).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to predict hydrolysis pathways .

Q. How do supramolecular interactions influence the physicochemical properties of this compound?

  • Structural Insights : X-ray studies of analogous compounds (e.g., 3-(dihydroxyboryl)anilinium salts) reveal 3D hydrogen-bonding networks (O–H⋯O, N–H⋯O) that enhance thermal stability and solubility. Similar interactions likely govern crystallinity and melting points (198–202°C) in this compound .
  • Tools : Use Mercury or Olex2 for crystal packing analysis .

Q. What is the pH-dependent solubility profile of this compound in aqueous solutions?

  • Calculation : The compound acts as a weak acid (pKa ≈ 4.6, derived from aniline’s Kb). For a 0.233 M solution, solve the equilibrium:
    C₆H₅NH₃⁺C₆H₅NH₂+H⁺\text{C₆H₅NH₃⁺} \leftrightarrow \text{C₆H₅NH₂} + \text{H⁺}

Using Ka=2.5×105K_a = 2.5 \times 10^{-5}, the pH ≈ 2.8, confirming high solubility in acidic media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.